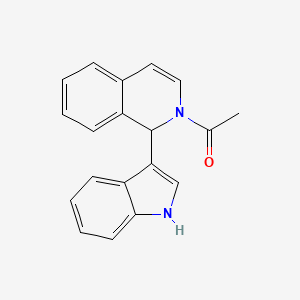
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- is a synthetic compound derived from the 5,8-quinolinedione scaffold. This compound is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5,8-quinolinedione is responsible for its biological effects, making it a promising moiety for the development of bioactive agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- typically involves the introduction of the piperidinopropylamino group at the C-6 position of the 5,8-quinolinedione scaffold. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: The reaction of 5,8-quinolinedione with 3-piperidinopropylamine under basic conditions.
Reductive Amination: The reaction of 5,8-quinolinedione with 3-piperidinopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- involves its interaction with various molecular targets and pathways. The compound is known to inhibit NAD(P)H-quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox processes . This inhibition leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the compound can interact with DNA and proteins, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- can be compared with other similar compounds, such as:
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural 5,8-quinolinedione derivative with similar biological activities.
Amino-quinoline-5,8-dione derivatives: Synthetic derivatives with potent antiproliferative activities.
The uniqueness of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- lies in its specific substitution pattern and its ability to inhibit NQO1, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
35976-67-1 |
|---|---|
Molekularformel |
C17H21N3O2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
6-(3-piperidin-1-ylpropylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C17H21N3O2/c21-15-12-14(17(22)13-6-4-7-19-16(13)15)18-8-5-11-20-9-2-1-3-10-20/h4,6-7,12,18H,1-3,5,8-11H2 |
InChI-Schlüssel |
REFALBMIVDQKHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCNC2=CC(=O)C3=C(C2=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
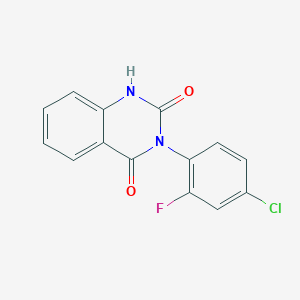
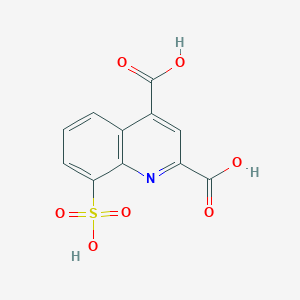
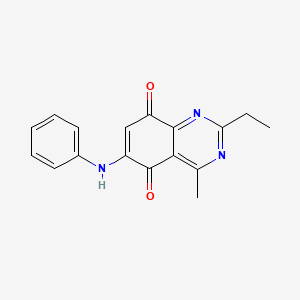
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
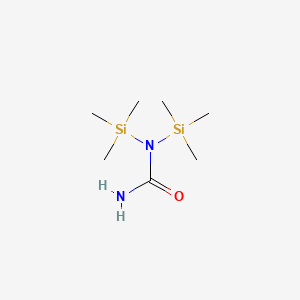
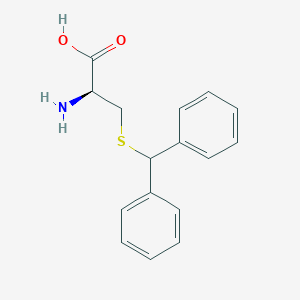



![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)
